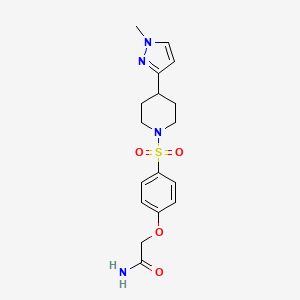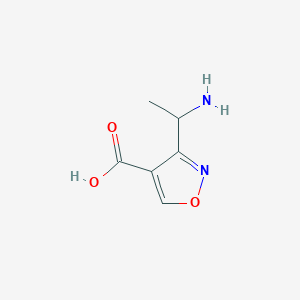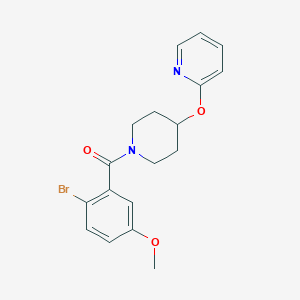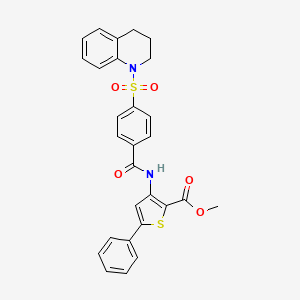
5-bromo-1-ethyl-3-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is a chemical compound that belongs to the pyridine family. It is a heterocyclic organic compound that is widely used in scientific research. This compound is synthesized using various methods and is used in the study of biochemical and physiological effects, mechanism of action, and other applications.
科学的研究の応用
Chemical Synthesis and Molecular Structure
5-bromo-1-ethyl-3-methylpyridin-2(1H)-one and its derivatives serve as key intermediates in chemical synthesis. The compound has been involved in the synthesis of various complex molecules, often through reactions like Suzuki cross-coupling. These synthetic pathways are not just crucial for creating complex molecules but also for exploring the structural configurations and molecular interactions within these compounds.
For instance, the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate demonstrates the compound's role in forming planar structures with potential applications in material science and molecular engineering (Yao et al., 2010). Similarly, the characterization of 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol and 2-bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol further underscores the utility of bromo-substituted compounds in understanding molecular geometry and intermolecular interactions (Dong et al., 2015).
Quantum Mechanical Investigations and Biological Activities
The compound and its derivatives have been subjects in quantum mechanical investigations to understand their electronic structure and reactivity. These studies provide insights into the compounds' chemical properties and potential applications in various fields, including materials science and biotechnology.
For example, a study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction presented Density Functional Theory (DFT) investigations alongside exploring the biological activities of the synthesized compounds. The quantum mechanical studies elucidated the reaction pathways and potential applications of these compounds, while the biological activity assessment revealed potential therapeutic applications (Ahmad et al., 2017).
特性
IUPAC Name |
5-bromo-1-ethyl-3-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZKBTUKZWZCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C(C1=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-ethyl-3-methylpyridin-2(1H)-one | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)

![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)
![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)


![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)

![1-(2,2-Dioxo-3,3a,4,6,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2555353.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2555357.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2555358.png)
![2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2555359.png)